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Compound of Interest

Compound Name: (8R)-3-Bromooxolane

Cat. No.: B2704957

(3R)-3-Bromooxolane: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Bromooxolane, also known as (3R)-3-bromotetrahydrofuran, is a chiral heterocyclic
compound of significant interest in organic synthesis and drug discovery. Its stereodefined
structure makes it a valuable building block for the synthesis of complex molecules with specific
biological activities. This guide provides an in-depth overview of its chemical structure,
stereochemistry, synthesis, and characterization.

Chemical Structure and Properties

(3R)-3-Bromooxolane is a five-membered heterocyclic ether with a bromine atom at the C3
position, conferring a chiral center. The "(3R)" designation specifies the absolute configuration
at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: General Properties of (3R)-3-Bromooxolane
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Property Value

IUPAC Name (3R)-3-bromooxolane

Synonyms (3R)-3-bromotetrahydrofuran

Molecular Formula C4H7Bro

Molecular Weight 151.00 g/mol

CAS Number 2200583-24-8

Appearance Colorless to light yellow liquid
Stereochemistry

The stereochemistry of (3R)-3-Bromooxolane is crucial for its application in asymmetric
synthesis. The "R" configuration at the C3 carbon dictates the spatial arrangement of the
bromine atom, which in turn influences the stereochemical outcome of reactions in which it
participates. The optical purity of (3R)-3-Bromooxolane is a critical parameter and is typically
determined by measuring its specific optical rotation.

Table 2: Stereochemical Data for (3R)-3-Bromooxolane

Parameter Value Conditions

) ) Typically measured at 20-25
- ) ) Data not available in searched ) ) )
Specific Optical Rotation ([a]D) °C using the sodium D-line

literature
(589 nm)

Note: Specific optical rotation is a key experimental value for characterizing chiral compounds.
While a specific value for (3R)-3-Bromooxolane was not found in the publicly available
literature searched, it is a critical parameter to be determined experimentally.

Synthesis of (3R)-3-Bromooxolane

The most common and stereospecific method for the synthesis of (3R)-3-Bromooxolane is
through the bromination of its corresponding chiral alcohol precursor, (R)-3-
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hydroxytetrahydrofuran. This reaction typically proceeds with inversion of configuration at the
stereocenter, although reaction conditions can be optimized to favor retention or inversion.

A general synthetic workflow is presented below:

Synthesis of (3R)-3-Bromooxolane

(R)-3-Hydroxytetrahydrofuran Brominating Agent Reaction Solvent
(Starting Material) (e.g., PBrs, CBrs/PPhs) (e.g., Dichloromethane, Diethyl ether)

Reaction
(Stereospecific Bromination)
Work-up and Purification
(e.g., Quenching, Extraction, Chromatography)
(3R)-3-Bromooxolane
(Final Product)

Click to download full resolution via product page

Caption: Synthetic workflow for (3R)-3-Bromooxolane.

Experimental Protocol: Stereospecific Bromination of
(R)-3-Hydroxytetrahydrofuran

The following is a generalized experimental protocol based on common bromination reactions
of alcohols. Note: This is a representative protocol and should be optimized for specific
laboratory conditions and safety protocols.

Materials:

e (R)-3-hydroxytetrahydrofuran
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e Triphenylphosphine (PPhs)

o Carbon tetrabromide (CBra)

e Anhydrous Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution

e Brine (saturated aqueous sodium chloride solution)
¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography

o Hexane and Ethyl Acetate (for chromatography)
Procedure:

e To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane under
an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).

e Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane to the
reaction mixture at 0 °C.

 Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by the addition of a saturated aqueous solution of
sodium bicarbonate.

o Separate the organic layer and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford pure (3R)-3-Bromooxolane.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b2704957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2704957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization

The structure and purity of (3R)-3-Bromooxolane are confirmed using spectroscopic methods,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: NMR Spectroscopic Data for 3-Bromooxolane (Racemic)

1H NMR (Proton NMR) 13C NMR (Carbon NMR)

Chemical Shift (d) ppm Assignment

Specific data for the (3R)-enantiomer is not
readily available in the searched literature. The
following represents expected regions for the

protons in the 3-bromotetrahydrofuran structure.

~45-4.2 H-3 (methine proton adjacent to Br)

H-2, H-5 (protons on carbons adjacent to
~4.1-3.7

oxygen)
~25-2.1 H-4 (protons on carbon adjacent to C-3)

Note: The exact chemical shifts and coupling constants would need to be determined from the
actual spectra of the synthesized (3R)-3-Bromooxolane.

Applications in Drug Development

(3R)-3-Bromooxolane serves as a key chiral intermediate in the synthesis of various
pharmaceutical compounds. The tetrahydrofuran motif is present in numerous biologically
active molecules, and the defined stereochemistry at the C3 position is often critical for target
binding and efficacy. Its use allows for the introduction of a stereocenter early in a synthetic
route, which is an efficient strategy in the total synthesis of complex drug candidates.

Conclusion

(3R)-3-Bromooxolane is a valuable chiral building block with significant potential in synthetic
and medicinal chemistry. The stereospecific synthesis from its corresponding alcohol and its
subsequent characterization are crucial steps for its effective utilization. This guide provides a
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foundational understanding for researchers and professionals working with this important
chemical entity. Further experimental investigation is required to establish a complete dataset
for the pure (3R)-enantiomer.

 To cite this document: BenchChem. [(3R)-3-Bromooxolane chemical structure and
stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2704957#3r-3-bromooxolane-chemical-structure-
and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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